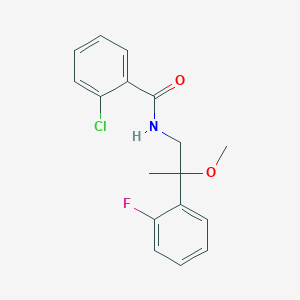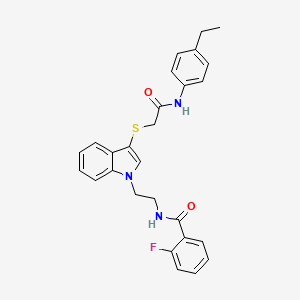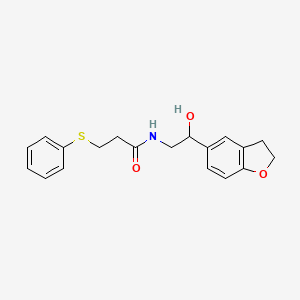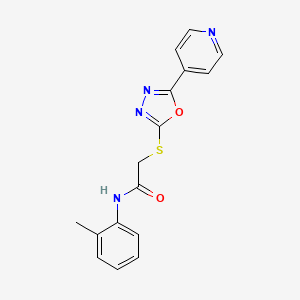![molecular formula C25H30N6O2 B2712499 4-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)-1-phenylpyrrolidin-2-one CAS No. 2200355-64-0](/img/structure/B2712499.png)
4-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)-1-phenylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a triazolo[4,3-b]pyridazine ring, a piperidine ring, a carbonyl group, and a pyrrolidinone ring. These groups are common in many pharmaceutical compounds and could potentially exhibit a variety of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The triazolo[4,3-b]pyridazine and pyrrolidinone rings are likely to be planar due to the presence of conjugated double bonds. The piperidine ring is likely to adopt a chair conformation .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The carbonyl group could undergo nucleophilic addition reactions, while the nitrogen in the triazolo[4,3-b]pyridazine ring could act as a base or nucleophile .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the carbonyl group could increase its polarity, affecting its solubility in different solvents .Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Evaluation
The compound is involved in the synthesis and pharmacological evaluation of various derivatives that demonstrate significant biological activities. For instance, compounds derived from this chemical structure have been synthesized and shown to exhibit antihistaminic activity and inhibit eosinophil infiltration, potentially offering therapeutic avenues for conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003). Another study describes the synthesis and evaluation of 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems, revealing compounds with promising cardiovascular benefits, such as coronary vasodilation and antihypertensive activities (Sato et al., 1980).
Antimicrobial and Antifungal Activities
Research indicates significant antimicrobial and antifungal activities among derivatives of the compound. A study synthesized novel derivatives and screened them against various bacterial and fungal strains, showing that these compounds possess significant biological activity against tested microorganisms (Suresh et al., 2016).
Cancer Therapy
In the context of cancer therapy, modifications of this compound have led to the development of small-molecule androgen receptor downregulators evaluated in clinical trials for treating castrate-resistant prostate cancer. This highlights the compound's potential in developing treatments targeting hormone-sensitive cancers (Bradbury et al., 2013).
Antioxidant Properties
The compound's derivatives have been examined for their antioxidant properties. Synthesis and in vitro screening for antimicrobial and antioxidant activities of triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives reveal moderate to good binding energies and significant antimicrobial and antioxidant activity, indicating their potential as therapeutic agents (Flefel et al., 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[4-(6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidine-1-carbonyl]-1-phenylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N6O2/c1-25(2,3)20-9-10-21-26-27-23(31(21)28-20)17-11-13-29(14-12-17)24(33)18-15-22(32)30(16-18)19-7-5-4-6-8-19/h4-10,17-18H,11-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIKAURPKCZKTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN2C(=NN=C2C3CCN(CC3)C(=O)C4CC(=O)N(C4)C5=CC=CC=C5)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Tert-butyl 4-methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanedioate](/img/structure/B2712427.png)
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2712430.png)
![N-(4-Methylsulfonylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2712431.png)
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2712432.png)



![[5-(2-Methyl-1,3-thiazol-4-yl)thiophen-2-yl]methanamine](/img/structure/B2712437.png)

